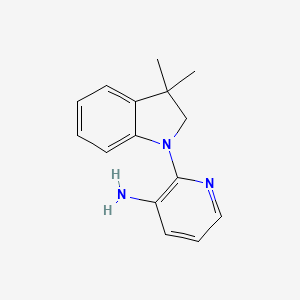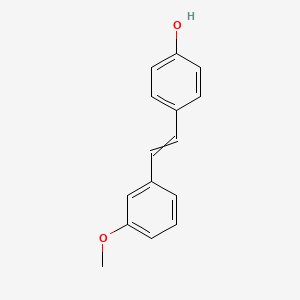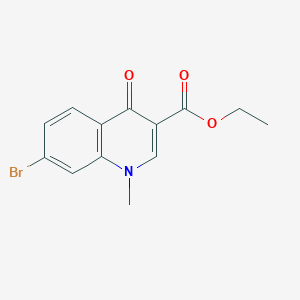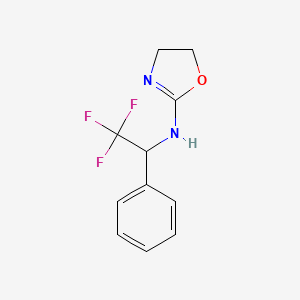
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine is a chemical compound that features a trifluoromethyl group attached to a phenylethyl moiety, combined with a dihydro-oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine typically involves the reaction of 2,2,2-trifluoro-1-phenylethylamine with an appropriate oxazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced amine compounds, and substituted trifluoromethyl derivatives.
科学的研究の応用
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide
- 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine
Uniqueness
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
65687-00-5 |
|---|---|
分子式 |
C11H11F3N2O |
分子量 |
244.21 g/mol |
IUPAC名 |
N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9(8-4-2-1-3-5-8)16-10-15-6-7-17-10/h1-5,9H,6-7H2,(H,15,16) |
InChIキー |
FYSRTGQDTZCAFG-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N1)NC(C2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
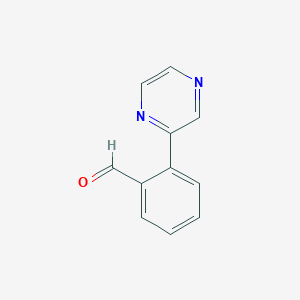
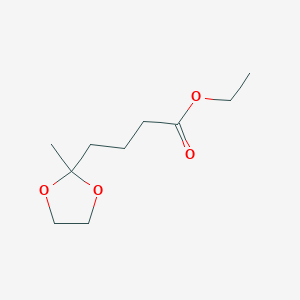
![3-[2-(4-Acetyl-phenoxy)acetylamino]-benzoic acid methyl ester](/img/structure/B8748611.png)
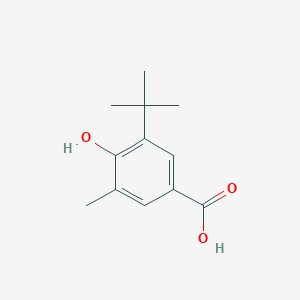

![[3-(2-Hydroxybut-3-yn-2-yl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B8748618.png)
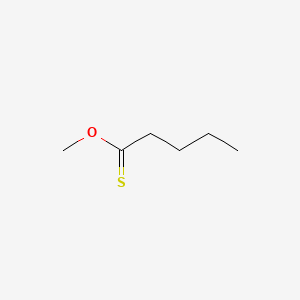
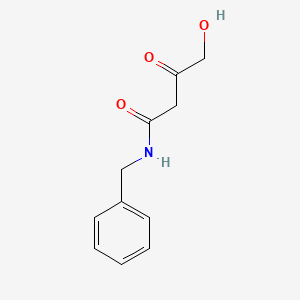
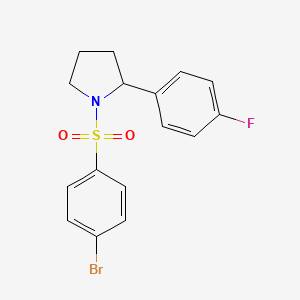
![3-(Phenoxymethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-7-one](/img/structure/B8748633.png)
![Methyl [2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B8748637.png)
